Cadabicilone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artepaulin is a sesquiterpene lactone compound isolated from the plant Artemisia pauciflora Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Artepaulin can be synthesized through a series of chemical reactions starting from naturally occurring precursors found in Artemisia pauciflora. The synthetic route typically involves the following steps:
Extraction: The plant material is subjected to solvent extraction to obtain crude extracts containing sesquiterpene lactones.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and thin-layer chromatography to isolate artepaulin.
Structural Elucidation: The isolated compound is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure.
Industrial Production Methods
Industrial production of artepaulin involves large-scale extraction and purification processes. The plant material is harvested and processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. Optimization of extraction solvents and conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Artepaulin undergoes various chemical reactions, including:
Oxidation: Artepaulin can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert artepaulin into more reduced forms using reagents such as sodium borohydride.
Substitution: Artepaulin can participate in substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: Artepaulin serves as a valuable compound for studying sesquiterpene lactone chemistry and developing new synthetic methodologies.
Medicine: Artepaulin is being investigated for its potential therapeutic applications, including its role in treating inflammatory diseases and cancer.
Industry: Artepaulin and its derivatives are used in the development of natural pesticides and herbicides due to their bioactive properties.
Mechanism of Action
The mechanism of action of artepaulin involves its interaction with various molecular targets and pathways:
Molecular Targets: Artepaulin targets key enzymes and proteins involved in inflammatory and cancer pathways. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Pathways Involved: Artepaulin modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to the suppression of inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Artepaulin is compared with other sesquiterpene lactones to highlight its uniqueness:
Similar Compounds: Other sesquiterpene lactones include artemisinin, parthenolide, and helenalin.
Uniqueness: Artepaulin’s unique chemical structure, particularly its specific lactone ring configuration, distinguishes it from other sesquiterpene lactones.
Conclusion
Artepaulin is a sesquiterpene lactone with significant potential in various scientific and industrial fields. Its unique chemical structure and diverse biological activities make it a valuable compound for research and development. Ongoing studies continue to explore its full potential and applications.
Biological Activity
Cadabicilone is a sesquiterpene lactone derived from various plant species, particularly noted for its potential therapeutic applications due to its biological activity. This article reviews the current understanding of this compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and case studies.
Chemical Structure
This compound belongs to the class of compounds known as sesquiterpene lactones, characterized by a bicyclic structure that typically includes a lactone functional group. The specific chemical structure of this compound influences its reactivity and biological interactions.
Biological Activity
1. Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various studies:
- Mechanism of Action : this compound inhibits the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In an experiment involving carrageenan-induced paw edema in rats, this compound showed a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The results indicated a significant decrease in paw swelling at concentrations of 50 mg/kg and above (p < 0.05) .
Dose (mg/kg) | Paw Edema Reduction (%) |
---|---|
0 | 0 |
25 | 20 |
50 | 45 |
100 | 70 |
2. Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both types of bacteria.
- Fungal Activity : Additionally, this compound has been tested against various fungi, including Candida albicans, showing promising antifungal activity with an MIC of 16 µg/mL .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Candida albicans | 16 |
3. Anticancer Effects
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for HeLa and MCF-7 cells were found to be 25 µM and 30 µM, respectively.
- Mechanism : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Properties
CAS No. |
14804-47-8 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
BXRGGUXPWTWACZ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
melting_point |
118 - 120 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.